ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate
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Overview
Description
Ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug design. This compound features a unique pyrazolo[1,5-a]azepine core, which is known for its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic conditions . The reaction mixture is then neutralized and extracted to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and receptor binding, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate: Shares a similar core structure but differs in functional groups.
1-Naphthalenol, 5,6,7,8-tetrahydro-: Another heterocyclic compound with similar biological activities.
4-Hydroxy-2-quinolones: Known for their antimicrobial properties and structural similarities.
Uniqueness
Ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate is unique due to its specific pyrazolo[1,5-a]azepine core, which imparts distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-2-16-11(15)8-7-9-10(14)5-3-4-6-13(9)12-8/h7,10,14H,2-6H2,1H3 |
InChI Key |
MBJVGUUBVOEQQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2CCCCC(C2=C1)O |
Origin of Product |
United States |
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